molecular formula C14H9ClO4 B6401168 2-(4-Carboxyphenyl)-4-chlorobenzoic acid CAS No. 1262006-60-9

2-(4-Carboxyphenyl)-4-chlorobenzoic acid

Cat. No.: B6401168
CAS No.: 1262006-60-9
M. Wt: 276.67 g/mol
InChI Key: JBTRJEGROJSVLJ-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-chlorobenzoic acid is an organic compound belonging to the class of benzoic acids. This compound features a benzene ring substituted with a carboxyl group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid typically involves the chlorination of 2-(4-carboxyphenyl)benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Carboxyphenyl)benzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chlorobenzoic acid: Lacks the additional carboxyl group, limiting its ability to form hydrogen bonds.

    2-Chlorobenzoic acid: Lacks the para-carboxyl group, affecting its overall reactivity and applications.

Uniqueness: 2-(4-Carboxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-carboxyphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTRJEGROJSVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689927
Record name 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-60-9
Record name 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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